molecular formula C14H12O B111116 4-(2-Methylphenyl)benzaldehyde CAS No. 108934-21-0

4-(2-Methylphenyl)benzaldehyde

Cat. No. B111116
M. Wt: 196.24 g/mol
InChI Key: HERVRULEZPWOIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzaldehyde derivatives is a key theme in the provided papers. For instance, the synthesis of azo-benzoic acids and their precursors, which include benzaldehyde derivatives, is described using spectroscopic techniques . Another study outlines the synthesis of a benzaldehyde derivative from 2-chloronicotinic acid and substituted anilines, which is an intermediate for anticancer drugs . Additionally, the synthesis of 4-(alkoxysilyl)benzaldehydes from their diethyl acetals is reported, highlighting a method that minimizes undesired hydrolysis .

Molecular Structure Analysis

The molecular structures of benzaldehyde derivatives are extensively studied using various techniques. X-ray diffraction data is used to determine the crystal structure of several compounds, revealing the presence of intermolecular interactions and the geometry around the central atoms , , , . Computational methods, such as density functional theory, are employed to optimize molecular structures and geometries .

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives is explored through various reactions. Photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative are discussed, demonstrating the formation of different products under specific conditions . The reactions of benzaldehyde-4,4-dimethylthiosemicarbazone with mercury (II) chlorides are investigated, showing the formation of complexes with distinct stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are characterized using spectroscopic and crystallographic methods. The presence of C-H...O hydrogen bonding is confirmed in the crystal structure of 4-phenyl-benzaldehyde, and the energetics of dimerization are established . The porphyrin-silica hybrid derived from a benzaldehyde derivative exhibits a high specific surface area, indicating its potential for material applications . The spectroscopic properties of azo-benzoic acids derived from benzaldehyde precursors are studied in different solvents, revealing insights into acid-base dissociation and tautomerism .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, a compound structurally similar to 4-(2-Methylphenyl)benzaldehyde, exhibited significant anticonvulsant properties. The study focused on the metabolism of this compound, finding that it was primarily converted into a single inactive metabolite, indicating the importance of the intact molecule for its pharmacological activity (Dimmock et al., 1999).
  • The bioavailability and dose dependency of 4,6-benzylidene-d1-d-glucose, a benzaldehyde derivative, were studied to understand its potential as an orally administered cancer treatment drug. The findings indicated a high degree of bioavailability and linear pharmacokinetics, suggesting its potential for medical applications (Dunsæd et al., 2004).

Genotoxicity and Toxicology

  • Benzaldehyde, which is structurally related to 4-(2-Methylphenyl)benzaldehyde, was evaluated for genotoxic effects using Drosophila melanogaster. The study revealed increased incidence of mutated phenotypes and changes in major proteins, indicating genotoxic and mutagenic effects of benzaldehyde (Deepa Pv et al., 2012).
  • A study on the metabolism of benzaldehyde in Sprague-Dawley rats identified benzylmercapturic acid as a metabolite, providing insights into the compound's metabolism and potential toxicological implications (Laham & Potvin, 1987).

Biochemistry and Molecular Biology

  • Benzaldehyde was found to suppress murine allergic asthma and rhinitis. The study demonstrated its potential anti-allergic effects, possibly through the inhibition of HIF-1α and VEGF (Jang et al., 2014).
  • Benzaldehyde's role in increasing reactive oxygen species (ROS) formation in rat synaptosomal fractions and the CNS was studied, highlighting its potential impact on central nervous system disturbances (Mattia et al., 1993).

Safety And Hazards

The safety data sheet for benzaldehyde, a related compound, indicates that it is classified as a flammable liquid (Category 4), and it can cause skin irritation (Category 2), serious eye irritation (Category 2A), and may damage fertility or the unborn child (Category 1B) .

Future Directions

While specific future directions for “4-(2-Methylphenyl)benzaldehyde” are not mentioned in the search results, research into benzaldehyde derivatives is ongoing. For instance, the synthesis of 2,4,5-trisubstituted imidazoles using lactic acid as a promoter has been described, providing an environmentally friendly path for the production of benzaldehyde .

properties

IUPAC Name

4-(2-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVRULEZPWOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362695
Record name 4-(2-Methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylphenyl)benzaldehyde

CAS RN

108934-21-0
Record name 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108934-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

4-Chlorobenzaldehyde (144 mg, 1.02 mmol) reacted with 2-methylphenylboronic acid (204 mg, 1.50 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (180 mg, 3.10 mmol) in THF at 50° C. to give the title compound (189 mg, 96%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 9.98 (s, 1H), 7.85 (d, 2H, J=8.2 Hz), 7.41 (d, 2H, J=8.1 Hz), 7.22-7.13 (m, 4H), 2.19 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.98, 148.36, 140.51, 135.06, 134.87, 130.54, 129.88, 129.55, 129.42, 128.03, 125.94, 20.34. GC/MS(EI): m/z 196 (M+), 165, 167, 152. Anal. Calcd for C14H12O: C, 85.68; H, 6.16. Found: C, 85.64; H, 6.39.
Quantity
144 mg
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Reaction Step One
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204 mg
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reactant
Reaction Step One
[Compound]
Name
Pd(OAc)2 Ph5FcP(t-Bu)2
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180 mg
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Yield
96%

Synthesis routes and methods II

Procedure details

The method described in Referential Example 237 was performed by use of 2-bromotoluene and 4-formylbenzene boronic acid, whereby the title compound was obtained.
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